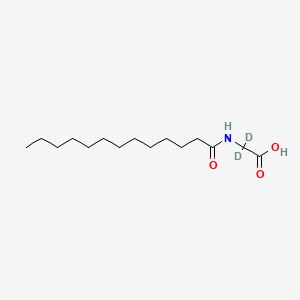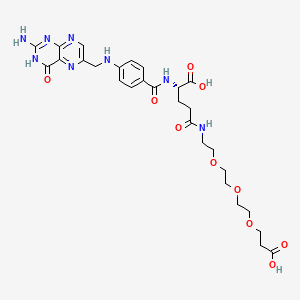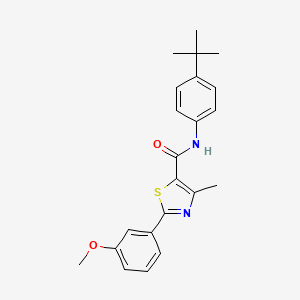
Cox-1/2-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-1/2-IN-4 is a dual inhibitor of cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain processes. This compound has been studied for its potential anti-inflammatory and anticancer properties, making it a compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-1/2-IN-4 involves multiple steps, typically starting with the preparation of a quinazoline derivative. The key steps include:
Formation of the Quinazoline Core: This is achieved through the reaction of anthranilic acid with formamide under high-temperature conditions.
Substitution Reactions: Various substituents are introduced to the quinazoline core through nucleophilic substitution reactions. Common reagents include halogenated compounds and phenyl derivatives.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Cox-1/2-IN-4 undergoes several types of chemical reactions, including:
Oxidation: Conversion of the quinazoline derivative to its 3-oxide form.
Substitution: Introduction of various substituents to enhance its inhibitory activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Halogenated compounds and phenyl derivatives are used in substitution reactions.
Major Products: The major product of these reactions is the 3-oxide form of the quinazoline derivative, which exhibits significant inhibitory activity against cyclooxygenase-1 and cyclooxygenase-2 .
Scientific Research Applications
Cox-1/2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of cyclooxygenase enzymes.
Biology: Investigated for its effects on inflammatory pathways and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and certain types of cancer.
Mechanism of Action
Cox-1/2-IN-4 exerts its effects by inhibiting the activity of cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Ibuprofen: A non-selective cyclooxygenase inhibitor with anti-inflammatory, analgesic, and antipyretic properties.
Diclofenac: Another non-selective cyclooxygenase inhibitor commonly used for pain relief.
Uniqueness of Cox-1/2-IN-4: this compound is unique in its ability to inhibit both cyclooxygenase-1 and cyclooxygenase-2 enzymes with high potency. This dual inhibition provides a broader anti-inflammatory effect compared to selective inhibitors like celecoxib .
Properties
Molecular Formula |
C22H24N2O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H24N2O2S/c1-14-19(27-21(23-14)15-7-6-8-18(13-15)26-5)20(25)24-17-11-9-16(10-12-17)22(2,3)4/h6-13H,1-5H3,(H,24,25) |
InChI Key |
LVWLJRCNLLCLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


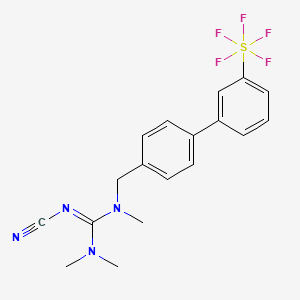
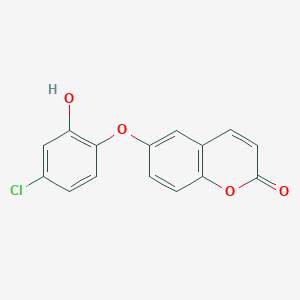
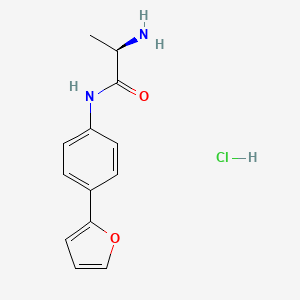
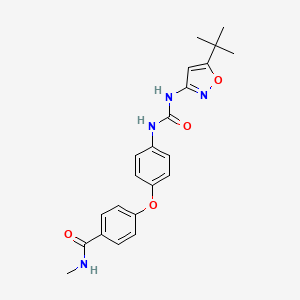
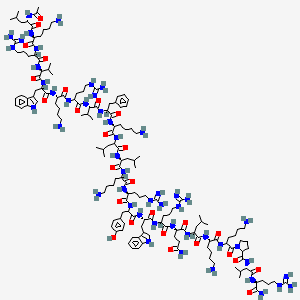

![[99mTc]Tc-6 C1](/img/structure/B15138052.png)
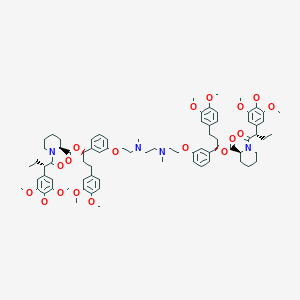
![N,N-diethylethanamine;[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B15138073.png)

![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B15138084.png)
